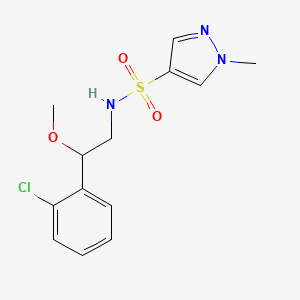

N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O3S/c1-17-9-10(7-15-17)21(18,19)16-8-13(20-2)11-5-3-4-6-12(11)14/h3-7,9,13,16H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYMNZPSKNVYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a chlorophenyl halide.

Addition of the Methoxyethyl Group: The final step involves the reaction of the intermediate compound with methoxyethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Chemical Reactions Involving N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

This compound can undergo several types of chemical reactions, including substitution, elimination, and oxidation reactions. The sulfonamide group can participate in nucleophilic substitution reactions, while the pyrazole ring can undergo electrophilic substitution.

Types of Reactions:

-

Nucleophilic Substitution : The sulfonamide group can react with nucleophiles to form new derivatives.

-

Electrophilic Substitution : The pyrazole ring can undergo electrophilic substitution reactions, especially at the 3 and 5 positions.

-

Oxidation Reactions : The compound may undergo oxidation, particularly at the methoxy group.

Characterization Techniques

Characterization of this compound involves various spectroscopic methods to confirm its structure and purity. These include:

-

Fourier Transform Infrared Spectroscopy (FT-IR) : Used to identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.

-

Elemental Analysis : Confirms the elemental composition of the compound.

Biological Activities:

-

Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.

-

Receptor Modulation : It can modulate receptor functions by interacting with binding sites.

Comparison with Similar Compounds

Similar compounds, such as other pyrazole sulfonamides, share structural features but may exhibit different biological activities due to variations in substituents.

Scientific Research Applications

N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide has been studied for various biological activities, including:

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, influencing metabolic pathways and potentially offering therapeutic benefits in conditions where enzyme regulation is critical. For example, it has shown promise in inhibiting enzymes associated with cancer progression and inflammation .

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. Its structural characteristics may facilitate binding to bacterial enzymes or receptors, enhancing its efficacy against resistant strains .

Therapeutic Potential

The therapeutic applications of this compound are being explored in several areas:

- Cancer Treatment : The compound's ability to inhibit specific enzymes involved in tumor growth positions it as a candidate for cancer therapies. Case studies have demonstrated its cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent .

- Anti-inflammatory Applications : Given its mechanism of action involving enzyme inhibition, the compound may also be beneficial in treating inflammatory diseases by modulating pathways related to inflammation .

Synthesis and Research Findings

The synthesis of this compound typically involves several steps that include the formation of the pyrazole ring followed by sulfonation reactions. The use of stable sulfonyl chloride derivatives has been noted as an effective method for synthesizing functionalized sulfonamides .

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effectiveness against human breast cancer cell lines, revealing significant reductions in cell viability at concentrations above 10 µM. This suggests a potential role in developing new cancer therapies .

- Antimicrobial Activity : Another study assessed the compound's activity against multidrug-resistant bacteria, demonstrating effectiveness comparable to traditional antibiotics. This highlights its potential application in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrazole-4-sulfonamide derivatives from the evidence:

Key Observations:

Substituent Impact on Pharmacokinetics

- Lipophilicity : The thiophene group in increases lipophilicity compared to the target’s chlorophenyl, which may affect membrane permeability.

- Metabolic Stability : The trifluoromethyl group in is metabolically resistant, whereas the target’s methoxy group could undergo demethylation, altering its half-life.

Biological Activity

N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound belonging to the pyrazole family, which has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18ClN3O3, with a molecular weight of 323.77 g/mol. The compound features a pyrazole core substituted with a chlorophenyl group and a methoxyethyl group, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C15H18ClN3O3 |

| Molecular Weight | 323.77 g/mol |

| Structure | Pyrazole core with chlorophenyl and methoxyethyl substituents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding of this compound to these targets can modulate their activity, leading to various biological responses. Research indicates that it may act as an enzyme inhibitor and receptor modulator, influencing multiple cellular pathways that are critical in disease mechanisms .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts such as inflammation and cancer treatment .

- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), which play significant roles in various physiological processes .

- Anticancer Properties : Preliminary data suggest that pyrazole derivatives, including this compound, exhibit anticancer activities by inducing apoptosis in cancer cells .

Case Studies and Research Findings

- In Vitro Studies : A study investigating the effects of pyrazole derivatives on cancer cell lines demonstrated that this compound could significantly reduce cell viability in specific cancer types through apoptosis induction .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in inflammatory diseases. Results indicated a marked reduction in inflammatory markers, suggesting its utility as an anti-inflammatory agent .

- Comparative Analysis : When compared to other pyrazole derivatives, this compound exhibited distinct biological profiles due to its unique substituents. For instance, similar compounds without the chlorophenyl group showed reduced efficacy against specific targets .

Q & A

Q. What are the key synthetic pathways for N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how are intermediates stabilized?

The synthesis typically involves:

- Sulfonamide formation : Reacting pyrazole-4-sulfonyl chloride with a 2-(2-chlorophenyl)-2-methoxyethylamine intermediate under nucleophilic substitution conditions .

- Intermediate purification : Use of column chromatography or recrystallization to isolate intermediates, monitored by thin-layer chromatography (TLC) .

- Critical conditions : Temperature (0–5°C for exothermic steps) and pH control (neutral to slightly basic) to prevent decomposition .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR spectroscopy : Confirms substituent positions on the pyrazole and chlorophenyl rings via chemical shifts (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~367) and fragmentation patterns .

- Infrared (IR) spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What preliminary biological screening approaches are recommended?

- Enzyme inhibition assays : Test interactions with targets like carbonic anhydrase or kinases using fluorometric/colorimetric substrates .

- Cellular viability assays : Evaluate cytotoxicity in cell lines (e.g., HEK-293) via MTT or resazurin assays .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts in the synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine intermediate .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

- Real-time monitoring : Employ in-situ IR or HPLC to track reaction progression and adjust conditions dynamically .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Assay validation : Compare buffer conditions (e.g., pH, ionic strength) and confirm target engagement via SPR (surface plasmon resonance) .

- Metabolic stability testing : Use liver microsomes to assess compound degradation and identify metabolites that may interfere with activity .

Q. What computational strategies predict the compound’s reactivity and binding modes?

- DFT calculations : Model electronic effects of the 2-chlorophenyl and methoxy groups on sulfonamide acidity (pKa ~10–12) .

- Molecular docking : Simulate interactions with protein targets (e.g., COX-2) to prioritize derivatives for synthesis .

Q. How does structural modification of the pyrazole ring influence bioactivity?

| Modification | Impact | Reference |

|---|---|---|

| Methyl at N1 | Enhances metabolic stability by reducing CYP450 oxidation . | |

| Halogen substitution (e.g., Cl at C5) | Increases lipophilicity (logP +0.5) and membrane permeability . |

Q. What advanced thermal analysis methods assess the compound’s stability?

- DSC (Differential Scanning Calorimetry) : Determines melting points (~150–160°C) and polymorph transitions .

- TGA (Thermogravimetric Analysis) : Quantifies decomposition thresholds (>200°C under nitrogen atmosphere) .

Methodological Considerations

- Contradiction resolution : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve signal overlap in aromatic regions .

- Data reproducibility : Standardize reaction scales (e.g., 1 mmol initial trials) and use internal standards (e.g., anthracene) for quantitative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.